![molecular formula C27H23F4N5O2S B2384865 N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide CAS No. 391899-54-0](/img/structure/B2384865.png)
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide is a useful research compound. Its molecular formula is C27H23F4N5O2S and its molecular weight is 557.57. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Imaging and Diagnostics
Compounds with specific fluorinated groups have been explored for their utility in medical imaging, particularly in positron emission tomography (PET) for the imaging of cerebral β-amyloid plaques in Alzheimer's disease. For instance, radiofluoro-pegylated phenylbenzoxazole derivatives have shown high affinity for Aβ(1-42) aggregates, suggesting their use as probes for PET imaging in living brain tissue. Such compounds have demonstrated significant potential for detecting Aβ plaques in the living human brain, highlighting their relevance in Alzheimer's disease diagnostics (Cui et al., 2012).
Antimicrobial Research
Fluorobenzamides containing thiazole and thiazolidine groups have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of fluorine atoms in these compounds is essential for enhancing their antimicrobial activity, indicating the potential of such structures in the development of new antimicrobial agents (Desai et al., 2013).
Chemical Synthesis and Catalysis
In chemical synthesis, compounds with fluorine and triazole groups have been utilized in catalyst- and solvent-free synthesis processes. For example, an efficient approach for the regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone has been developed, using microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This highlights the utility of such compounds in facilitating novel synthetic pathways and contributing to the development of efficient synthesis techniques (Moreno-Fuquen et al., 2019).
Insecticide Development
Compounds with complex structures similar to the one have also found applications in the development of novel insecticides. For instance, flubendiamide, a compound with a unique chemical structure, demonstrates extremely strong insecticidal activity, particularly against lepidopterous pests. Its novel mode of action and safety profile for non-target organisms make it a suitable candidate for integrated pest management programs (Tohnishi et al., 2005).
Propriétés
IUPAC Name |
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F4N5O2S/c1-16-10-11-17(2)22(12-16)33-24(37)15-39-26-35-34-23(14-32-25(38)20-8-3-4-9-21(20)28)36(26)19-7-5-6-18(13-19)27(29,30)31/h3-13H,14-15H2,1-2H3,(H,32,38)(H,33,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLKSAAWRRIRQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F4N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)
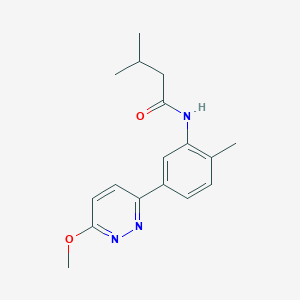
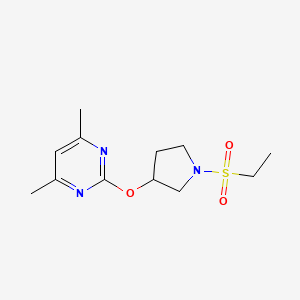
![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2384787.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2384790.png)
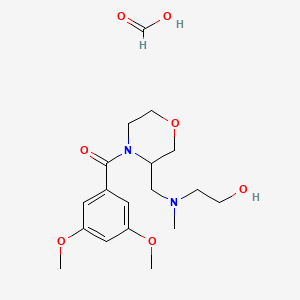
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2384793.png)
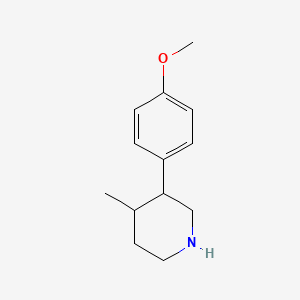
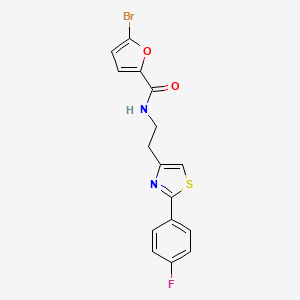
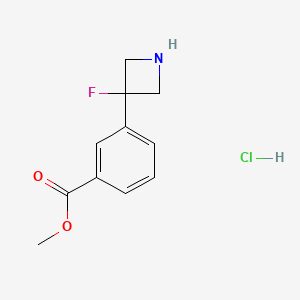
![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}-N-isopropylamine](/img/structure/B2384802.png)
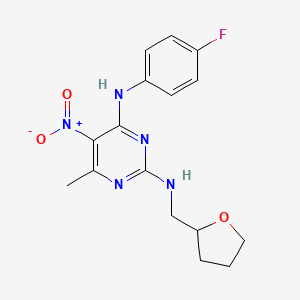
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)